molecular formula C9H11ClN2O4 B13556706 1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL

1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL

Cat. No.: B13556706
M. Wt: 246.65 g/mol
InChI Key: YFYDDKGEVBKXIK-UHFFFAOYSA-N
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Description

1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL is an organic compound with the molecular formula C9H11ClN2O4 and a molecular weight of 246.65 g/mol . This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL typically involves the reaction of 2-chloro-4-nitrophenol with 3-chloropropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, hydrogen gas, palladium catalysts, sodium borohydride, and various bases like sodium hydroxide and potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitro and chloro groups can participate in various non-covalent interactions, such as van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

1-amino-3-(2-chloro-4-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C9H11ClN2O4/c10-8-3-6(12(14)15)1-2-9(8)16-5-7(13)4-11/h1-3,7,13H,4-5,11H2

InChI Key

YFYDDKGEVBKXIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(CN)O

Origin of Product

United States

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